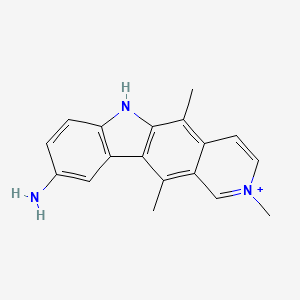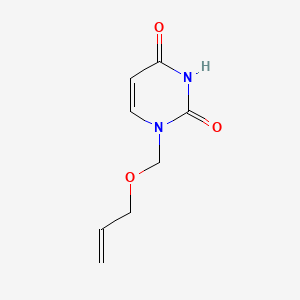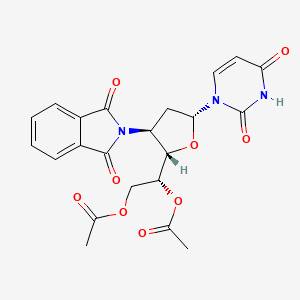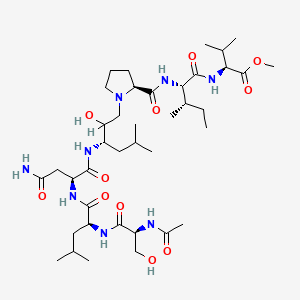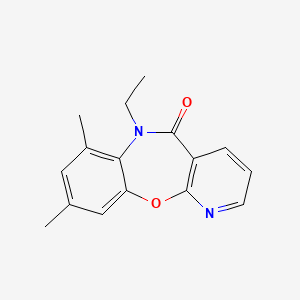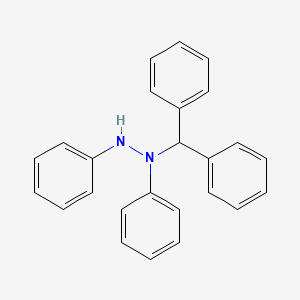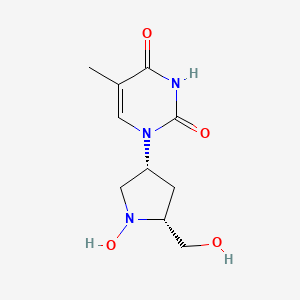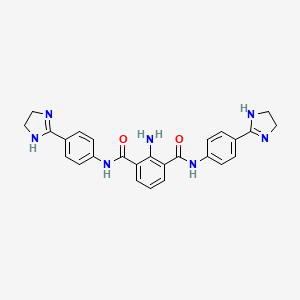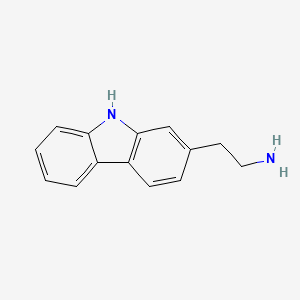
9H-Carbazole-2-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-2-ethanamine is an organic compound with the molecular formula C14H14N2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-2-ethanamine typically involves the introduction of an amino group onto the rigid structure of the carbazole conjugate. One common method is the electro-polymerization of carbazole derivatives. This process involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electro-polymerization techniques. These methods are optimized to ensure high yield and purity of the compound. The use of advanced catalytic systems and reaction conditions helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole-2-ethanamine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of amine derivatives .
Aplicaciones Científicas De Investigación
9H-Carbazole-2-ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various polymers and as a building block for complex organic molecules.
Biology: It is used in the development of biosensors and as a probe for studying biological processes.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-2-ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as a mediator in electron transfer processes, which is crucial for its applications in biosensors and optoelectronic devices. The presence of the amino group enhances its binding affinity to various targets, making it a versatile compound for different applications .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: A parent compound with similar structural properties but lacks the amino group.
2-Aminobiphenyl: A compound with a similar amino group but different structural framework.
N-Vinylcarbazole: A derivative used in the production of polymers with unique optoelectronic properties.
Uniqueness
9H-Carbazole-2-ethanamine is unique due to the presence of both the carbazole moiety and the amino group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
67777-62-2 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(9H-carbazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7-8,15H2 |
Clave InChI |
LNRTZXJBLJXDSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



